REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH3:9])[n+:6]([O-:8])[cH:7]1.[NH4+:18].[NH4+:19].[OH:10][N+:11]([O-:12])=[O:13].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[Cl:1][c:2]1[c:3]([N+:11](=[O:10])[O-:12])[cH:4][c:5]([CH3:9])[n+:6]([O-:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Cl)c[n+]1[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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Cc1cc([N+](=O)[O-])c(Cl)c[n+]1[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |